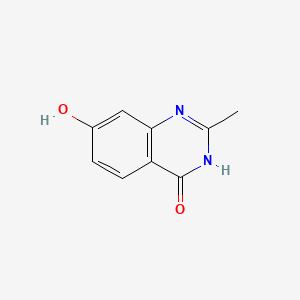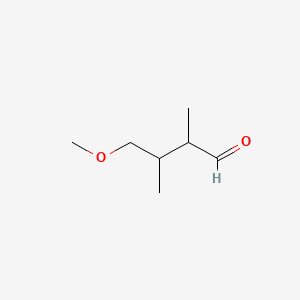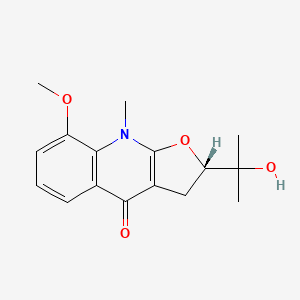
Hydroxylunacrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylunacrine is a natural product found in Balfourodendron riedelianum and Lunasia amara with data available.
Scientific Research Applications
Clinical Experience and Development Hydroxylunacrine, also known as hydroxyurea, has seen diverse and unique applications in its over 30 years of clinical evaluation. Its significance lies in the critical role of the ribonucleotide reductase reaction in DNA synthesis regulation, making it a target for antineoplastic therapy. The sustained interest in hydroxyurea stems from both careful clinical observations and basic laboratory studies. These efforts aim to expand its clinical applications, a process still evolving decades after its introduction (Donehower, 1992).
Neuroprotective Effects Hydroxyurea has shown potential in the treatment of brain and heart ischemic disorders due to its angiogenesis regulatory and neuroprotective effects. In a study using a rat model of chronic cerebral ischemia to determine its therapeutic effects in vascular dementia, hydroxyurea enhanced spatial learning and memory abilities. This enhancement is linked to increased expression of brain-derived neurotrophic factor (BDNF) and N-methyl-d-aspartate receptor (NMDAR) subunits in the hippocampus (Xing et al., 2016).
Mechanisms of Cell Killing Hydroxyurea's role as an inhibitor of ribonucleotide reductase has garnered scientific interest, particularly in the treatment of neoplastic and non-neoplastic diseases. Recent studies have revealed that oxidative stress and other mechanisms contribute significantly to its cytotoxic effect, providing insights for improving chemotherapies employing this agent (Singh & Xu, 2016).
Ethical Review and Research Challenges The widespread use of hydroxyurea, particularly in the context of the COVID-19 pandemic, has raised questions about the ethical review of off-label drug use. This has led to a comprehensive investigation into the ethical considerations of employing hydroxyurea in such scenarios, emphasizing the importance of rigorous and prudent research to ensure safety and efficacy (Li et al., 2022).
Metabolic and Therapeutic Effects Hydroxyurea's impact on metabolism and its therapeutic effects, particularly in chronic myeloid leukemia, are well-documented. Its ability to induce bone marrow suppression and antitumor effects highlights its utility in treating malignant diseases (Kennedy & Yarbro, 1966).
properties
CAS RN |
17958-35-9 |
|---|---|
Product Name |
Hydroxylunacrine |
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.331 |
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3/t12-/m0/s1 |
InChI Key |
VPNKCPHNFBSHAP-LBPRGKRZSA-N |
SMILES |
CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



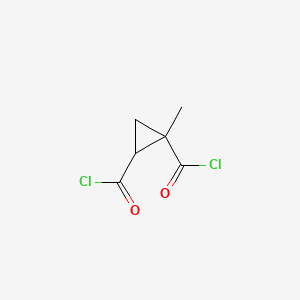
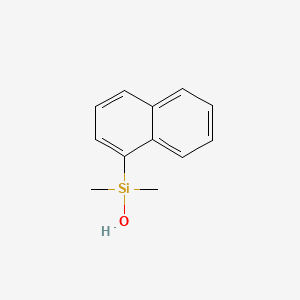
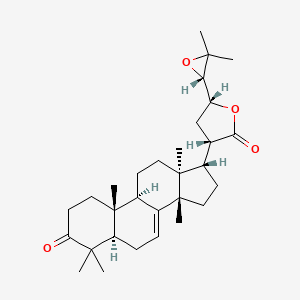
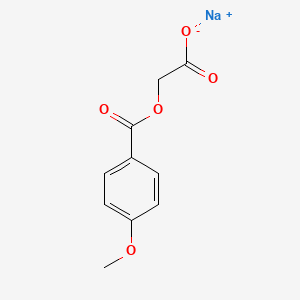
![6-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B579174.png)

![benzyl N-[(2S)-1-[[2-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B579176.png)
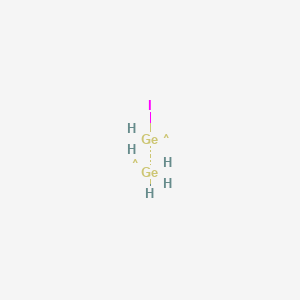
![1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B579183.png)
![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)
![5,8-Dimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B579186.png)
